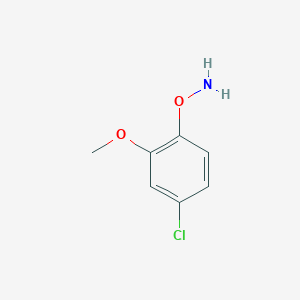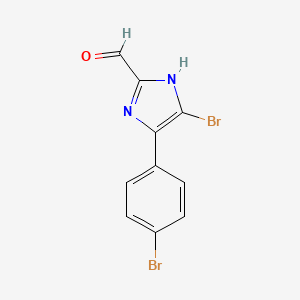
5-Bromo-4-(4-bromophenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD33022641” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022641” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022641” is scaled up using large reactors and continuous flow processes. The methods employed are designed to be cost-effective and efficient, ensuring that the compound can be produced in large quantities while maintaining high quality. Techniques such as crystallization and distillation are often used to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD33022641” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.
Substitution: This involves the replacement of one functional group in the molecule with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of “MFCD33022641” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from the reactions of “MFCD33022641” depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
“MFCD33022641” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and as a standard in analytical techniques.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: “MFCD33022641” is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mécanisme D'action
The mechanism by which “MFCD33022641” exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways. The compound may act by binding to active sites, inhibiting or activating enzymatic activity, or modulating receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to “MFCD33022641” include those with analogous structures or functional groups. Examples might include other heterocyclic compounds or molecules with similar reactivity.
Uniqueness
What sets “MFCD33022641” apart from similar compounds is its specific molecular configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable subject of study and a useful tool in various applications.
Propriétés
Formule moléculaire |
C10H6Br2N2O |
|---|---|
Poids moléculaire |
329.97 g/mol |
Nom IUPAC |
5-bromo-4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-3-1-6(2-4-7)9-10(12)14-8(5-15)13-9/h1-5H,(H,13,14) |
Clé InChI |
RRSWEOIXVKNONS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


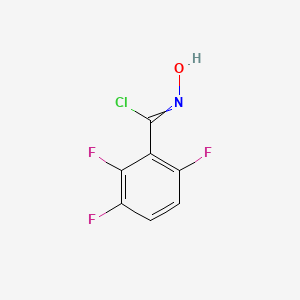
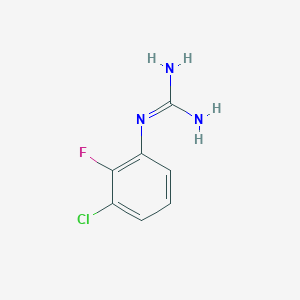
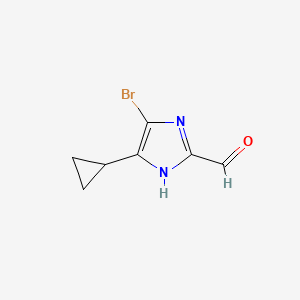
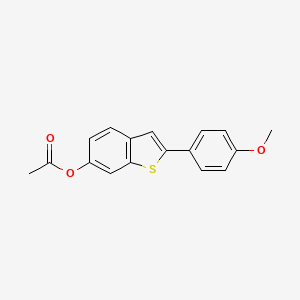

![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)

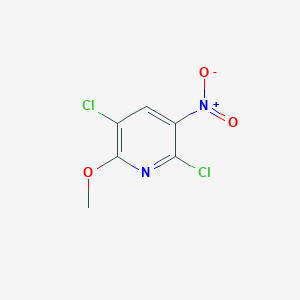
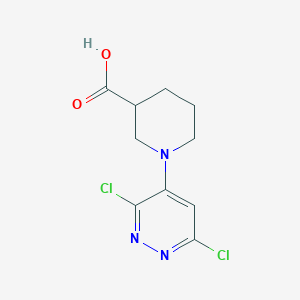
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)
